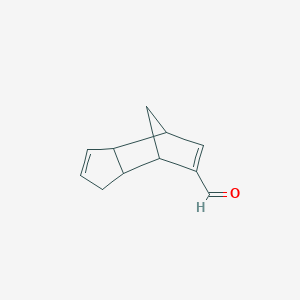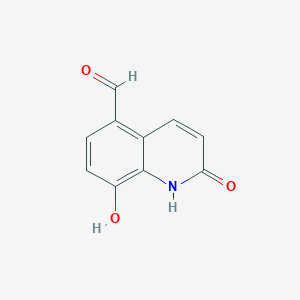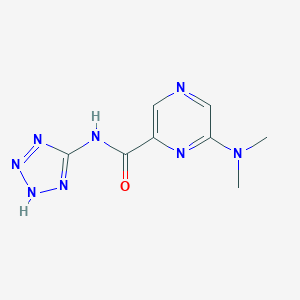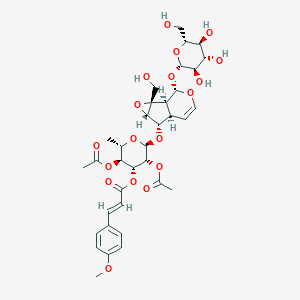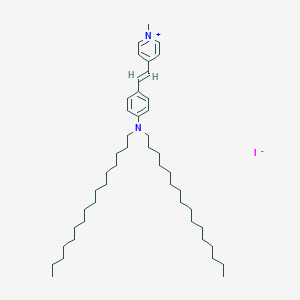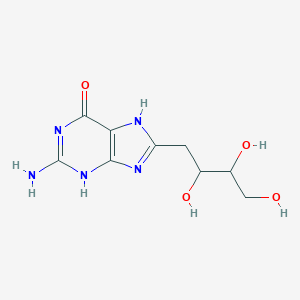
8-(2,3,4-Trihydroxybutyl)guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,3,4-Trihydroxybutyl)guanine, commonly known as Thymine Glycol, is a modified base of DNA that is formed as a result of oxidative damage. It is a biomarker for oxidative stress and is used as a tool to study the mechanisms of oxidative damage in DNA. Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging.
Wirkmechanismus
Thymine Glycol disrupts the normal base pairing in DNA, leading to mutations and genomic instability. It can also interfere with DNA replication and transcription. Thymine Glycol is recognized and repaired by the base excision repair pathway.
Biochemische Und Physiologische Effekte
Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging. It has been shown to induce apoptosis in cancer cells and to be involved in the pathogenesis of Alzheimer's disease. Thymine Glycol can also lead to the formation of DNA adducts, which can cause mutations and genomic instability.
Vorteile Und Einschränkungen Für Laborexperimente
Thymine Glycol is a useful biomarker for oxidative damage in DNA. It is easy to detect and quantify using various analytical techniques, including HPLC and mass spectrometry. However, Thymine Glycol is unstable and tends to decompose, making it challenging to synthesize and handle in the lab. Thymine Glycol is also affected by factors such as pH and temperature, which can affect its stability and reactivity.
Zukünftige Richtungen
Future research on Thymine Glycol could focus on developing more efficient synthesis methods and improving its stability. Thymine Glycol could also be used as a biomarker for oxidative stress in various diseases, including cancer and neurological disorders. Further studies could explore the role of Thymine Glycol in aging and the development of age-related diseases. Additionally, Thymine Glycol could be used as a tool to study the effects of antioxidants on oxidative damage in DNA.
Synthesemethoden
Thymine Glycol can be synthesized by the reaction of thymine with hydroxyl radicals or reactive oxygen species. It can also be synthesized by the reaction of thymine with malondialdehyde, a product of lipid peroxidation. The synthesis of Thymine Glycol is challenging due to its instability and tendency to decompose.
Wissenschaftliche Forschungsanwendungen
Thymine Glycol is used as a biomarker for oxidative damage in DNA. It is used to study the mechanisms of oxidative damage and repair in DNA. Thymine Glycol has been found to be involved in various diseases, including cancer, neurological disorders, and aging. It is also used as a tool to study the effects of antioxidants on oxidative damage in DNA.
Eigenschaften
CAS-Nummer |
120083-56-9 |
|---|---|
Produktname |
8-(2,3,4-Trihydroxybutyl)guanine |
Molekularformel |
C9H13N5O4 |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
2-amino-8-(2,3,4-trihydroxybutyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-6(8(18)14-9)11-5(12-7)1-3(16)4(17)2-15/h3-4,15-17H,1-2H2,(H4,10,11,12,13,14,18) |
InChI-Schlüssel |
LACJNFVQUVDCCC-UHFFFAOYSA-N |
Isomerische SMILES |
C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |
SMILES |
C(C1=NC2=C(N1)C(=O)NC(=N2)N)C(C(CO)O)O |
Kanonische SMILES |
C(C1=NC2=C(N1)C(=O)N=C(N2)N)C(C(CO)O)O |
Synonyme |
8-(2,3,4-trihydroxybutyl)guanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



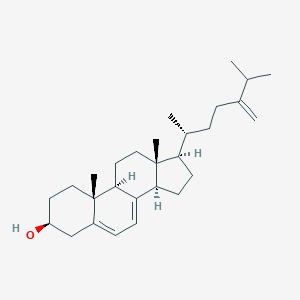
![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)
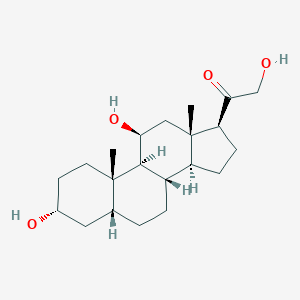
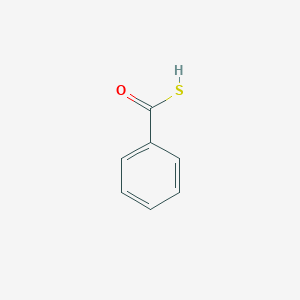
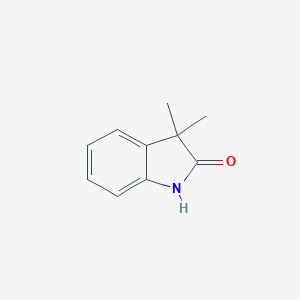
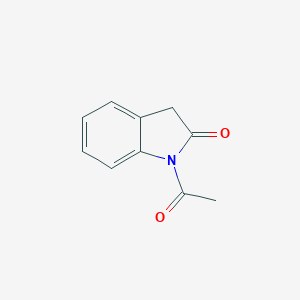
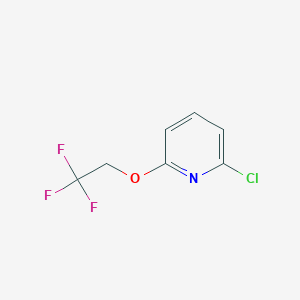
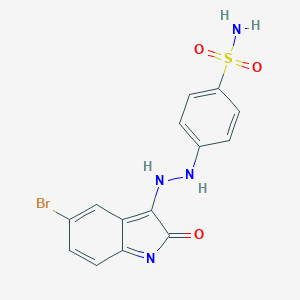
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
